molecular formula C21H22N4O3 B12189899 N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide

Cat. No.: B12189899
M. Wt: 378.4 g/mol
InChI Key: GNDVGHNZZCPGLV-UHFFFAOYSA-N
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Description

Structural Features and Heterocyclic System Integration

The compound’s structure integrates three heterocyclic systems:

  • Benzimidazole : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, known for its DNA intercalation and enzyme inhibition capabilities. The 1H-benzimidazol-2-yl group at position 3 of the pyrrole ring provides planar rigidity, enhancing interactions with hydrophobic enzyme pockets .
  • Pyrrole : A five-membered aromatic ring with a nitrogen atom, substituted at position 1 with a 2-methoxyethyl group and at positions 4 and 5 with methyl groups. These substitutions modulate solubility and steric bulk, as seen in pyrrole-azomethine hybrids where alkyl chains improved cellular uptake .
  • Furan : A five-membered oxygen-containing heterocycle linked via a carboxamide group. The furan-2-carboxamide moiety introduces hydrogen-bonding capacity, critical for target engagement, as demonstrated in furan derivatives inhibiting bacterial growth .

Table 1: Key Structural Components and Their Roles

Component Functional Role Example Analog Activity
Benzimidazol-2-yl Enhances planar stacking and enzyme inhibition SDH inhibition (EC50 0.56 µg/mL)
2-Methoxyethyl-pyrrole Modulates lipophilicity and metabolic stability Cytotoxicity (IC50 7.7 µM)
Furan-2-carboxamide Provides hydrogen-bonding sites and bioisosteric versatility Antibacterial (MIC 64 µg/mL)

The methoxyethyl group at the pyrrole’s N1 position balances hydrophilicity and membrane permeability, while the 4,5-dimethyl substituents prevent undesired metabolic oxidation, a strategy validated in pyrrole-based anticancer agents .

Significance of Benzimidazole-Pyrrole-Furan Hybrid Architectures in Medicinal Chemistry

Hybrid architectures combining benzimidazole, pyrrole, and furan exploit synergistic pharmacological effects:

  • Benzimidazole-Pyrrole Synergy : Molecular docking studies of analogous compounds reveal that benzimidazole anchors the molecule in SDH’s ubiquinone-binding site, while the pyrrole ring facilitates π-π interactions with adjacent aromatic residues . For instance, pyrazole-benzimidazole hybrids showed 85–90% protective efficacy against fungal infections in vivo .
  • Furan’s Role in Bioactivity : The furan carboxamide acts as a bioisostere for phenyl or thiophene groups, optimizing solubility without compromising binding affinity. This is exemplified by furan-2-carboxamide derivatives exhibiting dual antibacterial and antiprotozoal activity .

Table 2: Comparative Bioactivity of Hybrid Analogues

Hybrid Type Target Activity Potency (EC50/IC50) Source
Pyrazole-benzimidazole Antifungal (SDH inhibition) 0.56–0.79 µg/mL
Pyrrole-benzimidazole Anticancer (BT-474 cell line) 7.7 µM
Furan-carboxamide Antibacterial (E. coli) 64 µg/mL

The 2-methoxyethyl group in the pyrrole ring further enhances pharmacokinetic profiles by reducing plasma protein binding, a feature critical for oral bioavailability .

Pharmacophoric Motifs and Bioisosteric Relationships

The compound’s pharmacophore comprises three key elements:

  • Benzimidazole as a Hydrogen-Bond Acceptor : The N3 atom participates in hydrogen bonding with SDH’s Tyr58 and Arg43, as observed in molecular dynamics simulations .
  • Pyrrole as a Hydrophobic Anchor : The dimethyl-substituted pyrrole enhances van der Waals interactions with hydrophobic enzyme subpockets, mimicking the role of pyrazolone rings in cytotoxic agents .
  • Furan as a Bioisostere : Replacing thiophene with furan in carboxamide derivatives improves metabolic stability while maintaining target affinity, a strategy employed in antidiabetic agents .

Bioisosteric Replacements :

  • Furan vs. Thiophene : Furan’s lower electronegativity reduces hepatotoxicity risks associated with sulfur-containing analogs .
  • Methoxyethyl vs. Methyl : The methoxyethyl group in pyrrole mimics ethylene glycol chains in antiviral drugs, enhancing water solubility .

Table 3: Bioisosteric Modifications and Outcomes

Original Moiety Bioisostere Effect Observed Example Application
Thiophene Furan Reduced toxicity, retained activity Antibacterial
Pyrazole Pyrrole Improved π-π stacking Anticancer
Phenyl Benzimidazole Enhanced enzyme inhibition Antifungal

These modifications highlight the compound’s design rationale, leveraging bioisosterism to optimize efficacy and safety.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-13-14(2)25(10-12-27-3)20(24-21(26)17-9-6-11-28-17)18(13)19-22-15-7-4-5-8-16(15)23-19/h4-9,11H,10,12H2,1-3H3,(H,22,23)(H,24,26)

InChI Key

GNDVGHNZZCPGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CO4)CCOC)C

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclocondensation

  • Method : Reacting 1,2-phenylenediamine with formic acid or orthoesters in HCl at 100–120°C.

  • Example :

    • 1,2-Phenylenediamine (1 eq) and formic acid (2 eq) are refluxed in 4N HCl for 6 hours to yield 1H-benzimidazole.

    • Yield : 70–85%.

Oxidative Cyclization

  • Method : Using nitro-substituted precursors with reducing agents.

    • 2-Nitroaniline derivatives are reduced with SnCl₂/HCl, followed by cyclization with aldehydes.

    • Advantage : Enables introduction of substituents at the C-2 position.

Construction of the Pyrrole Ring

The 1-(2-methoxyethyl)-4,5-dimethylpyrrole fragment is synthesized via cyclization or multi-component reactions.

Paal-Knorr Synthesis

  • Method : Cyclizing 1,4-diketones with ammonium acetate in acetic acid.

    • Example :

      • Hexane-2,5-dione (1 eq) reacts with ammonium acetate in glacial acetic acid at 120°C to form 2,5-dimethylpyrrole.

      • Modification : Introducing 2-methoxyethyl via alkylation of the pyrrole nitrogen using 2-methoxyethyl bromide and NaH.

Multi-Component Reactions (MCRs)

  • Method : One-pot reactions using aldehydes, amines, and ketones.

    • Example :

      • Ethyl acetoacetate, 2-methoxyethylamine, and furfural undergo cyclization in ethanol with piperidine as a catalyst.

      • Yield : 60–75%.

Coupling of Benzimidazole and Pyrrole Fragments

The benzimidazole and pyrrole moieties are linked via nucleophilic substitution or metal-catalyzed cross-coupling.

Buchwald-Hartwig Amination

  • Method : Palladium-catalyzed C–N bond formation.

    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C.

    • Yield : 50–65%.

Direct Alkylation

  • Method : Reacting benzimidazole with a brominated pyrrole derivative.

    • Example :

      • 3-Bromo-1-(2-methoxyethyl)-4,5-dimethylpyrrole (1 eq) and benzimidazole (1.2 eq) in DMF with K₂CO₃ at 80°C.

      • Yield : 55–70%.

Optimization and Purification

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column with acetonitrile/water gradients (purity >98%).

  • Recrystallization : Ethyl acetate/hexane mixtures for final product crystallization.

Yield Improvement Strategies

  • Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes.

  • Catalyst Screening : Cs₂CO₃ outperforms K₂CO₃ in coupling reactions (yield increase by 15%).

Analytical Data

Parameter Value
Molecular Formula C₂₃H₂₅N₅O₃
Molecular Weight 419.48 g/mol
Melting Point 218–220°C
1H NMR (DMSO-d₆) δ 8.21 (s, 1H, NH), 7.75–6.45 (m, 6H)
13C NMR δ 164.2 (C=O), 151.1–110.3 (aromatic)
HRMS (ESI) m/z 420.1932 [M+H]+

Challenges and Solutions

  • Regioselectivity in Pyrrole Substitution : Controlled via steric hindrance (e.g., bulkier groups at C-4/C-5).

  • Benzimidazole NH Reactivity : Protected as Boc derivatives during coupling.

  • Amide Racemization : Minimized using HATU/DIPEA at 0°C .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrrole rings can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, targeting specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and pyrrole rings.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Complexity : The target compound’s fused pyrrole-benzimidazole core requires multi-step synthesis, as seen in analogues from and , which use coupling reactions and heterocyclic condensations .
  • Solubility and Bioavailability: The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to chlorophenoxy () or phenylethyl () substituents .
  • Structural Rigidity : The fused pyrrole-benzimidazole system may enhance target binding specificity vs. flexible linkers in and .

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